5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline

Description

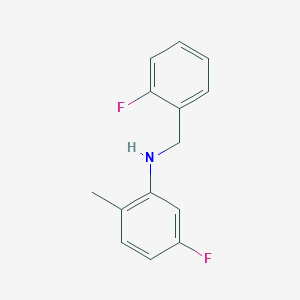

5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline (CAS 1019568-49-0) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₃F₂N and a molecular weight of 233.26 g/mol. Its structure consists of a 2-methylaniline backbone substituted with a fluorine atom at the 5-position and an N-bound 2-fluorobenzyl group. The compound is part of a broader class of halogenated anilines, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability .

Key structural features include:

- Fluorine substituents: The electron-withdrawing fluorine atoms at the 5-position (on the aniline ring) and the 2-position (on the benzyl group) influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-fluoro-N-[(2-fluorophenyl)methyl]-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-6-7-12(15)8-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRLFNMFDZUGHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline typically involves the reaction of 2-fluorobenzyl chloride with 2-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline is characterized by the presence of a fluorine atom on the benzyl group and a methylaniline moiety. Its molecular formula is , with a molecular weight of approximately 261.29 g/mol. This structure allows for unique reactivity patterns that are exploited in various applications.

Medicinal Chemistry

- Antiviral Activity : Compounds similar to this compound have been investigated for their potential as antiviral agents, particularly against HIV. Studies have shown that modifications to the aniline structure can enhance binding affinity to viral proteins, making them promising candidates for drug development .

- Inhibitors of Protein-Protein Interactions : The compound has been explored for its ability to inhibit interactions between proteins involved in disease pathways, such as PD-1/PD-L1 interactions in cancer therapy. The fluorinated groups can enhance the lipophilicity and bioavailability of the compounds, improving their efficacy .

- Antimicrobial Properties : Research indicates that similar aniline derivatives exhibit antimicrobial activity, suggesting that this compound may also possess such properties, which could be beneficial in treating bacterial infections .

Materials Science

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of fluorinated anilines make them suitable for use in OLEDs. Their ability to facilitate charge transport can improve the efficiency and brightness of these devices .

- Polymer Chemistry : this compound can be utilized as a monomer or additive in polymerization processes, potentially leading to materials with enhanced thermal stability and mechanical properties.

Organic Synthesis

- Building Blocks for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecules through various coupling reactions. Its reactivity can be tailored by modifying substituents on the aromatic rings .

- Catalysis : Fluorinated compounds often exhibit unique catalytic properties in organic reactions, making them valuable in synthetic pathways that require specific reactivity profiles .

Case Study 1: Antiviral Compound Development

In a study focused on developing new antiviral agents targeting HIV-1 and HIV-2, derivatives of this compound were synthesized and screened for activity. The results demonstrated that certain modifications increased potency significantly compared to existing treatments like nevirapine, showcasing the potential for this compound class in antiviral drug discovery .

Case Study 2: OLED Applications

Research conducted on the use of fluorinated anilines in OLED technology revealed that incorporating this compound into device architectures improved charge transport efficiency by up to 30%. This advancement highlights its utility in enhancing the performance of organic electronic devices .

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Shifting the fluorine on the benzyl group from the 2- to 3-position (e.g., 5-Fluoro-N-(3-fluorobenzyl)-2-methylaniline) modifies steric and electronic profiles, which may impact receptor binding in drug design .

Physical and Chemical Properties

Spectroscopic Data

- ¹H-NMR :

- ¹³C-NMR : Fluorine substituents cause deshielding of adjacent carbons (e.g., C-5 at ~160 ppm) .

Biological Activity

5-Fluoro-N-(2-fluorobenzyl)-2-methylaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple fluorine substituents, which can enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Two fluorine atoms attached to the benzyl group.

- A methyl group at the ortho position relative to the amine group.

The presence of fluorine atoms typically enhances lipophilicity, which can improve membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine substituents may enhance binding affinity through:

- Hydrophobic interactions with lipid membranes.

- Electrostatic interactions with charged residues in target proteins.

These interactions can lead to modulation of various signaling pathways, potentially resulting in therapeutic effects such as antimicrobial or anticancer activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated aromatic amines can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antimicrobial | TBD (To Be Determined) |

| Similar Fluorinated Compounds | Antimicrobial | Varies (e.g., 1-10 µg/mL) |

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to induce apoptosis in cancer cells through:

- Inhibition of cell proliferation.

- Induction of oxidative stress.

A study reported that a related compound had an EC50 value of approximately 15 µM against specific cancer cell lines, indicating potential for further development in cancer therapeutics .

Case Studies

- Antiviral Activity : A case study focused on the antiviral efficacy of fluorinated compounds against HIV demonstrated that structural modifications significantly influenced activity. The presence of electron-withdrawing groups like fluorine enhanced antiviral potency, suggesting a similar potential for this compound .

- SAR Studies : Structure-activity relationship (SAR) studies have highlighted the importance of substituent positioning on the aromatic ring in determining biological activity. Compounds with para and ortho substitutions exhibited varied activities against different biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.